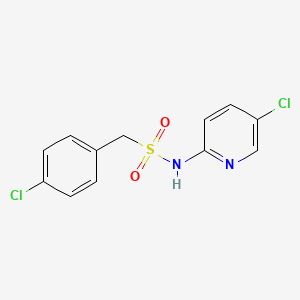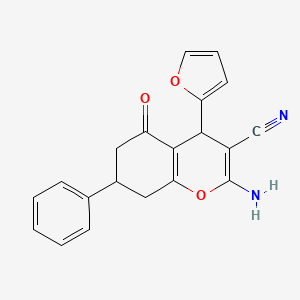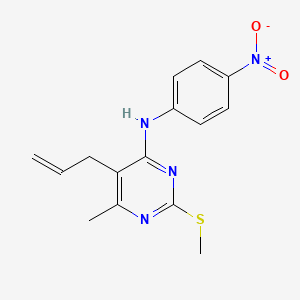
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide, also known as CP-690,550, is a small molecule drug that has been studied extensively for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. In recent years, CP-690,550 has also been investigated for its potential in treating other conditions such as multiple sclerosis and organ transplant rejection.
作用機序
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide can reduce the activity of several cytokines that are involved in the immune response, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to a reduction in T cell activation and proliferation, as well as a decrease in antibody production by B cells.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been shown to have several biochemical and physiological effects, including:
1. Suppression of the immune response: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide can reduce the activity of several cytokines that play a key role in the immune response, leading to a suppression of T cell activation and proliferation, as well as a decrease in antibody production by B cells.
2. Reduction in inflammation: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been shown to reduce inflammation in several animal models of autoimmune disease, including rheumatoid arthritis and multiple sclerosis.
3. Prevention of organ transplant rejection: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been investigated as a potential treatment for preventing organ transplant rejection, as it can suppress the immune response and reduce inflammation.
実験室実験の利点と制限
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective inhibition of JAK3: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response.
2. Well-characterized pharmacology: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been extensively studied in preclinical and clinical trials, so its pharmacology is well-characterized.
3. Potential for therapeutic development: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has shown promise as a potential therapeutic for several autoimmune diseases and organ transplant rejection.
Some of the limitations of 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide for lab experiments include:
1. Limited selectivity: Although 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is selective for JAK3, it can also inhibit other JAK isoforms at higher concentrations.
2. Potential for off-target effects: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide may have off-target effects on other signaling pathways, which could complicate interpretation of experimental results.
3. Lack of oral bioavailability: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has low oral bioavailability, which can make dosing and administration in animal studies more challenging.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide. Some of these include:
1. Development of more selective JAK3 inhibitors: Although 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide is selective for JAK3, there is still a need for more selective inhibitors that can minimize off-target effects.
2. Investigation of combination therapies: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide may be more effective when used in combination with other immunosuppressive drugs, and this approach should be further investigated.
3. Evaluation of long-term safety: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been shown to be safe and well-tolerated in short-term clinical trials, but more research is needed to evaluate its long-term safety and potential for adverse effects.
4. Investigation of new therapeutic applications: 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has shown promise as a potential therapeutic for several autoimmune diseases and organ transplant rejection, but there may be other conditions where it could be effective as well.
合成法
The synthesis of 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide involves several steps. One of the key starting materials is 4-chlorobenzonitrile, which is reacted with 2-chloro-5-chloromethylpyridine to form the intermediate 1-(4-chlorophenyl)-5-chloro-2-(chloromethyl)pyridine. This intermediate is then treated with sodium methanesulfonate to form 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide.
科学的研究の応用
1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide has been extensively studied in preclinical and clinical trials for its immunosuppressive properties. It works by inhibiting a protein called Janus kinase (JAK), which is involved in the signaling pathways of several cytokines that play a key role in the immune response. By inhibiting JAK, 1-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)methanesulfonamide can reduce the activity of these cytokines and therefore suppress the immune system.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-3-1-9(2-4-10)8-19(17,18)16-12-6-5-11(14)7-15-12/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLAFNSOFIPLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028940.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5028954.png)
![4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
![propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5028973.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)
![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)
